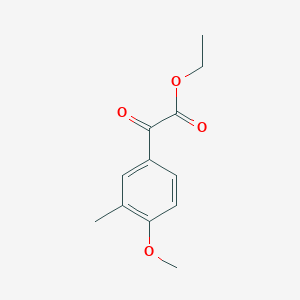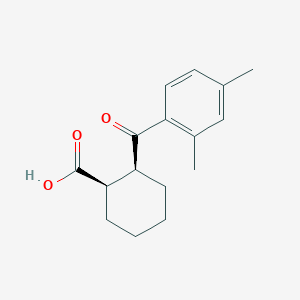![molecular formula C32H35P B1613127 二环己基[2-(9-菲)苯基]膦 CAS No. 405919-41-7](/img/structure/B1613127.png)
二环己基[2-(9-菲)苯基]膦
描述
Phosphine, dicyclohexyl[2-(9-phenanthrenyl)phenyl]-, also known as PCP-PHOS, is a type of phosphine ligand that is widely used in chemical and pharmaceutical research. It has a molecular formula of C32H35P and a molecular weight of 450.59 .
Synthesis Analysis
The synthesis of Phosphine, dicyclohexyl[2-(9-phenanthrenyl)phenyl]- involves several stages . The first stage involves the reaction of 9-bromophenanthrene with magnesium in tetrahydrofuran at 60°C. The second stage involves the reaction of 2-bromo-1-chlorobenzene in tetrahydrofuran at 60°C for approximately 2.33 hours. The third stage involves the reaction of chlorodicyclohexylphosphane with copper (I) chloride in tetrahydrofuran at 20°C for 48 hours .Molecular Structure Analysis
The molecular structure of Phosphine, dicyclohexyl[2-(9-phenanthrenyl)phenyl]- is represented by the SMILES stringC1CCC (CC1)P (C2CCCCC2)c3ccccc3 . Chemical Reactions Analysis
Phosphine, dicyclohexyl[2-(9-phenanthrenyl)phenyl]- is suitable for various types of reactions including Buchwald-Hartwig Cross Coupling Reaction, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling .Physical And Chemical Properties Analysis
The boiling point of Phosphine, dicyclohexyl[2-(9-phenanthrenyl)phenyl]- is predicted to be 611.6±34.0 °C .作用机制
Phosphine, dicyclohexyl[2-(9-phenanthrenyl)phenyl]-, also known as dicyclohexyl-(2-phenanthren-9-ylphenyl)phosphane, is a complex organic compound with the molecular formula C32H35P . This article will discuss its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
It’s known that phosphine compounds often interact with metal ions in biological systems, particularly those involved in enzymatic reactions .
Mode of Action
The X-ray crystal structure of a similar compound, (dba)Pd (2- (9-phenanthryl)phenyl-dicyclohexylphosphine), shows that the Pd is coordinated to the 9,10-double bond of the phenanthryl group . This suggests that the compound may interact with its targets in a similar manner.
Biochemical Pathways
Phosphine compounds are often involved in reactions with metal ions, which play crucial roles in various biochemical pathways .
Pharmacokinetics
The compound’s molecular weight of450.59 suggests that it may have significant bioavailability.
Result of Action
The interaction of phosphine compounds with metal ions can potentially influence various cellular processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interactions with its targets .
实验室实验的优点和局限性
Phosphine, dicyclohexyl[2-(9-phenanthrenyl)phenyl]- has several advantages as a ligand in catalytic reactions, such as its high stability, tunable steric and electronic properties, and ease of synthesis. However, its limitations include its high cost and limited availability, which may hinder its widespread use in scientific research.
未来方向
There are several future directions for the use of Phosphine, dicyclohexyl[2-(9-phenanthrenyl)phenyl]- in scientific research. One potential direction is the development of new catalytic reactions using Phosphine, dicyclohexyl[2-(9-phenanthrenyl)phenyl]- as a ligand. Another direction is the synthesis of new metal-organic frameworks using Phosphine, dicyclohexyl[2-(9-phenanthrenyl)phenyl]- as a building block. Additionally, the potential applications of Phosphine, dicyclohexyl[2-(9-phenanthrenyl)phenyl]- in the treatment of neurodegenerative diseases warrant further investigation.
Conclusion:
Phosphine, dicyclohexyl[2-(9-phenanthrenyl)phenyl]- is a promising compound with potential applications in scientific research. Its synthesis method has been optimized to achieve high yields and purity. Phosphine, dicyclohexyl[2-(9-phenanthrenyl)phenyl]- has been extensively used as a ligand in various catalytic reactions and as a building block in the synthesis of metal-organic frameworks. Its mechanism of action involves the coordination of metal centers, enhancing the reactivity of the metal center. Phosphine, dicyclohexyl[2-(9-phenanthrenyl)phenyl]- has potential applications in the treatment of neurodegenerative diseases. However, its high cost and limited availability may hinder its widespread use in scientific research.
合成方法
The synthesis of Phosphine, dicyclohexyl[2-(9-phenanthrenyl)phenyl]- involves the reaction of 2-phenanthrenylboronic acid with 2-bromo-1,1'-biphenyl in the presence of a palladium catalyst. The resulting product is then treated with cyclohexylmagnesium bromide and subsequently with diphenylphosphine to yield Phosphine, dicyclohexyl[2-(9-phenanthrenyl)phenyl]-. This method has been optimized to achieve high yields and purity of the final product.
科学研究应用
合成与表征
化合物“二环己基[2-(9-菲)苯基]膦”可以通过一步法合成,产率为 67% . 它已通过 1H, 13C, 11B 和 31P NMR 进行表征,其固态结构通过单晶 X 射线衍射分析确定 .
受阻路易斯对 (FLPs)
该化合物是受阻路易斯对 (FLPs) 研究的一部分,FLPs 是一种强大而简单的概念,可以通过它们的异裂反应活化各种化学键 . FLP 化学已成为活化各种小分子,主要是分子氢 (H2) 的有力工具 .
有机分子的氢化
包括该化合物在内的 FLPs 已用于有机分子的氢化 . 这是有机化学领域的一项重大突破 .
顺氢诱导极化 (PHIP)
该化合物在顺氢诱导极化 (PHIP) 中具有潜在的应用,PHIP 是一种通过与分子氢的相互作用实现远高于热能水平的核磁极化状态的现象 .
安全和操作
该化合物具有特定的安全和操作要求。 例如,合适的灭火剂包括水雾、抗酒精泡沫、干粉或二氧化碳 .
商业可用性
安全和危害
属性
IUPAC Name |
dicyclohexyl-(2-phenanthren-9-ylphenyl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H35P/c1-3-14-25(15-4-1)33(26-16-5-2-6-17-26)32-22-12-11-21-30(32)31-23-24-13-7-8-18-27(24)28-19-9-10-20-29(28)31/h7-13,18-23,25-26H,1-6,14-17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVHJMCHKRAOXKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)P(C2CCCCC2)C3=CC=CC=C3C4=CC5=CC=CC=C5C6=CC=CC=C64 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H35P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70622935 | |
| Record name | Dicyclohexyl[2-(phenanthren-9-yl)phenyl]phosphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70622935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
405919-41-7 | |
| Record name | Dicyclohexyl[2-(phenanthren-9-yl)phenyl]phosphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70622935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | dicyclohexyl[2-(phenanthren-9-yl)phenyl]phosphane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![Pentafluorophenyl 4-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylate](/img/structure/B1613048.png)

![6-amino-3-benzylbenzo[d]oxazol-2(3H)-one](/img/structure/B1613052.png)


![cis-2-[2-(3-Bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1613058.png)
![cis-2-[2-(2-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1613059.png)

![cis-2-[2-(4-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1613061.png)
